An In-depth Technical Guide to the Mechanism of Action of Tarcocimab Tedromer (KSI-301)
An In-depth Technical Guide to the Mechanism of Action of Tarcocimab Tedromer (KSI-301)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "KSI-3716" did not yield public information. This document details the mechanism of action and associated data for tarcocimab tedromer (KSI-301) , a prominent investigational agent from Kodiak Sciences Inc., which is presumed to be the intended subject of the query.
Executive Summary
Tarcocimab tedromer (KSI-301) is a novel, investigational anti-vascular endothelial growth factor (VEGF) biologic engineered for extended intraocular durability.[1] It is classified as an Antibody Biopolymer Conjugate (ABC) and is in development for the treatment of high-prevalence retinal vascular diseases, including neovascular (wet) age-related macular degeneration (nAMD), diabetic macular edema (DME), diabetic retinopathy (DR), and retinal vein occlusion (RVO).[2][3] The core mechanism of KSI-301 involves the potent and specific inhibition of VEGF-A, a key mediator of pathological angiogenesis and vascular permeability.[4][5] Its unique molecular architecture, a humanized monoclonal antibody covalently linked to a high-molecular-weight biopolymer, is designed to prolong its therapeutic effect within the eye, thereby reducing the frequency of intravitreal injections required for patients.[6][7]
Core Mechanism of Action
Molecular Composition and Structure
KSI-301 is a fusion of two key components:
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A Humanized IgG1 Monoclonal Antibody: This component is engineered for high-affinity binding to all isoforms of human vascular endothelial growth factor A (VEGF-A).[8][9] The IgG1 framework has an inert immune effector function to minimize potential inflammatory responses within the eye.[10]
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A High-Molecular-Weight Phosphorylcholine-based Biopolymer: This large, optically clear polymer (approximately 800 kDa) is covalently attached to the antibody via a specific, stable linkage.[1][10] This conjugation results in a large total molecular weight for KSI-301 (approximately 950 kDa), which is central to its extended intraocular half-life.[10][11] The biopolymer is designed to be highly hydrophilic, which improves biocompatibility and stability within the vitreous humor.[1]
Inhibition of the VEGF Signaling Pathway
The primary mechanism of action of KSI-301 is the targeted inhibition of the VEGF-A signaling cascade, which is a critical driver of neovascularization in several retinal diseases.[4]
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High-Affinity Binding to VEGF-A: KSI-301 binds with high affinity (single-digit picomolar range) to VEGF-A.[5] This binding sequesters VEGF-A, preventing it from interacting with its cognate receptors, primarily VEGF Receptor 2 (VEGFR-2), on the surface of endothelial cells.[4][5]
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Blockade of Receptor Activation: By preventing the VEGF-A/VEGFR-2 interaction, KSI-301 blocks the dimerization and autophosphorylation of the receptor, which are the initial steps in intracellular signaling.[4]
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Inhibition of Downstream Signaling: The blockade of VEGFR-2 activation effectively halts the downstream signaling pathways that lead to increased vascular permeability, endothelial cell proliferation, migration, and survival.[4][5] This ultimately suppresses the formation and leakage of the abnormal blood vessels characteristic of diseases like nAMD and DME.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of tarcocimab tedromer (KSI-301).
Table 1: Preclinical Binding Affinity and In Vitro Potency
| Parameter | Molecule | Result | Assay Method |
| Binding Affinity to VEGF-A | KSI-301 | Single-digit pM | Surface Plasmon Resonance (SPR), KinExA |
| IC₅₀ (VEGF Receptor Binding) | KSI-301 | Similar to Aflibercept and Ranibizumab | Competitive ELISA |
| IC₅₀ (Cell Proliferation) | KSI-301 | Similar to Aflibercept, superior to Ranibizumab and Bevacizumab | HRMVEC Proliferation Assay |
| Source: Liang H, et al. IOVS 2018;59(9):211.[5] |
Table 2: Phase 1b Clinical Trial Outcomes at Week 20
| Indication | N | Mean Change in BCVA (letters) | Mean Change in CST (microns) |
| wet AMD | 25 | +4.3 | -67 |
| DME | 15 | +7.4 | -129 |
| RVO | 15 | +21.3 | -365 |
| BCVA: Best-Corrected Visual Acuity; CST: Central Subfield Thickness. Source: Patel SS, et al. IOVS 2020;61(7):4286.[12] |
Table 3: Selected Phase 3 Clinical Trial Primary Endpoint Results
| Trial Name | Indication | Comparator | Primary Endpoint Met? | Key Outcome Summary |
| DAZZLE | nAMD | Aflibercept | No | Did not meet non-inferiority for visual acuity gains.[13][14] 59% of patients achieved 5-month dosing with comparable outcomes to the overall aflibercept group.[13] |
| BEACON | RVO | Aflibercept | Yes | KSI-301 dosed every 8 weeks was non-inferior to aflibercept dosed every 4 weeks at 6 months.[3] |
| GLOW1 | Diabetic Retinopathy | Sham | Yes | Superiority demonstrated with KSI-301 dosed every 6 months versus sham.[15] |
| DAYLIGHT | nAMD | Aflibercept | Yes | Monthly KSI-301 demonstrated non-inferior BCVA improvements compared to aflibercept at one year.[8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of KSI-301 are outlined below. These represent standardized laboratory and clinical procedures.
Preclinical Methodologies
4.1.1 Surface Plasmon Resonance (SPR) for Binding Affinity
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Objective: To measure the association (kₐ) and dissociation (kₑ) rates, and calculate the equilibrium dissociation constant (Kₑ) of KSI-301 binding to VEGF-A.
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Protocol:
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Immobilization: An anti-IgG antibody is covalently immobilized on a CM5 sensor chip surface using standard amine coupling chemistry.
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Ligand Capture: The KSI-301 antibody is injected over the sensor surface and captured by the immobilized anti-IgG antibody.
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Analyte Injection: A series of concentrations of recombinant human VEGF-A (analyte) in running buffer (e.g., HBS-P) are injected over the chip surface at a constant flow rate.
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Association/Dissociation Monitoring: The binding (association) and subsequent release (dissociation) of VEGF-A are monitored in real-time by detecting changes in the refractive index at the sensor surface, measured in Resonance Units (RU).
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Regeneration: The sensor surface is regenerated between cycles using a low pH solution (e.g., 10 mM glycine, pH 2.0) to remove the captured antibody and bound analyte.
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Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the kinetic parameters (kₐ, kₑ) and calculate the affinity (Kₑ).
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4.1.2 Kinetic Exclusion Assay (KinExA)
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Objective: To measure the solution-phase binding affinity (Kₑ) between KSI-301 and VEGF-A, particularly for high-affinity interactions.
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Protocol:
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Sample Preparation: A series of samples are prepared with a constant, low concentration of KSI-301 and a titrated range of VEGF-A concentrations. The samples are incubated to allow the binding to reach equilibrium.
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Solid Phase Preparation: Polymethylmethacrylate (PMMA) beads are coated with VEGF-A.
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Measurement: Each equilibrated sample is passed rapidly over the VEGF-A-coated beads. The brief contact time allows only the free (unbound) KSI-301 in the solution to be captured by the beads, while kinetically excluding the dissociation of the pre-formed KSI-301/VEGF-A complexes.
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Detection: The amount of KSI-301 captured on the beads is quantified using a fluorescently labeled secondary antibody.
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Data Analysis: A binding curve is generated by plotting the free KSI-301 concentration against the total VEGF-A concentration. This curve is then fitted to a standard equilibrium binding equation to determine the Kₑ.
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4.1.3 Competitive ELISA for Receptor Binding Inhibition
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Objective: To determine the ability of KSI-301 to inhibit the binding of VEGF-A to its receptor, VEGFR-2.
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Protocol:
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Plate Coating: A 96-well microtiter plate is coated with a recombinant human VEGFR-2/Fc chimera protein.
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Blocking: Non-specific binding sites in the wells are blocked with a solution such as 1% BSA in PBS.
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Competitive Incubation: A constant concentration of biotinylated VEGF-A is pre-incubated with serial dilutions of KSI-301 (or other anti-VEGF agents as controls) to form mixtures.
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Binding: These mixtures are added to the coated plate. The biotinylated VEGF-A that is not bound to KSI-301 will bind to the immobilized VEGFR-2.
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Detection: The plate is washed, and Streptavidin-HRP is added to bind to the captured biotinylated VEGF-A.
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Signal Generation: After another wash, a substrate solution (e.g., TMB) is added. The HRP enzyme catalyzes a color change, which is stopped with an acid solution.
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Measurement: The absorbance is read at 450 nm. The signal is inversely proportional to the concentration of KSI-301. An IC₅₀ value is calculated from the resulting inhibition curve.
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4.1.4 Human Retinal Microvascular Endothelial Cell (HRMVEC) Proliferation Assay
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Objective: To assess the ability of KSI-301 to inhibit VEGF-induced proliferation of endothelial cells.
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Protocol:
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Cell Seeding: HRMVECs are seeded into a 96-well plate in growth medium and allowed to adhere.
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Starvation: The cells are serum-starved for several hours to synchronize them and reduce baseline proliferation.
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Treatment: Cells are treated with a constant, pro-proliferative concentration of VEGF-A in the presence of serial dilutions of KSI-301.
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Incubation: The plate is incubated for a period (e.g., 48-72 hours) to allow for cell proliferation.
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Quantification: Cell proliferation is quantified using a colorimetric assay (e.g., MTT or CyQUANT). The absorbance or fluorescence is measured, which is proportional to the number of viable cells.
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Data Analysis: An IC₅₀ value is determined from the dose-response curve.
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4.1.5 3D Endothelial Cell Sprouting Assay
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Objective: To model the anti-angiogenic effect of KSI-301 on the formation of capillary-like structures in a three-dimensional environment.
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Protocol:
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Spheroid Formation: HRMVECs are cultured as hanging drops to self-assemble into spheroids of a defined cell number (e.g., 500 cells/spheroid).
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Matrix Embedding: The spheroids are harvested and embedded into a collagen or fibrin gel matrix in a multi-well plate.
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Treatment: The matrix is overlaid with a medium containing a pro-angiogenic stimulus (e.g., VEGF-A) and varying concentrations of KSI-301.
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Incubation: The plate is incubated for 24 hours to allow for endothelial cell sprouting into the surrounding matrix.
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Imaging and Analysis: The spheroids are imaged using a microscope. The number of sprouts per spheroid and the cumulative length of the sprouts are quantified using image analysis software.
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Clinical Methodologies
4.2.1 Best-Corrected Visual Acuity (BCVA)
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Objective: To measure the highest level of a patient's visual acuity with corrective lenses, serving as a primary functional endpoint in clinical trials.
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Protocol:
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Chart: The standardized Early Treatment Diabetic Retinopathy Study (ETDRS) chart is used. These charts feature 14 lines with 5 Sloan letters of equal difficulty per line.
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Testing Distance: The standard testing distance is 4 meters. If vision is significantly impaired (e.g., less than 20 letters read correctly), testing is repeated at 1 meter.
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Procedure: Each eye is tested separately. The patient reads the letters on the chart, starting from the top. The test continues until the patient can no longer correctly identify the majority of letters on a line.
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Scoring: A letter-by-letter scoring method is used. The final score is the total number of letters read correctly. A gain or loss of 15 letters on the ETDRS chart is considered a clinically significant change, equivalent to a doubling or halving of the visual angle.
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4.2.2 Spectral Domain Optical Coherence Tomography (SD-OCT)
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Objective: To obtain high-resolution, cross-sectional images of the retina to quantitatively measure central subfield thickness (CST), a key anatomical endpoint for macular edema.
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Protocol:
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Equipment: A high-resolution SD-OCT device is used.
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Scan Protocol: A macular cube or volume scan protocol (e.g., 6x6 mm) is performed, centered on the fovea. The device acquires a series of B-scans (cross-sections) to create a 3D map of the macula.
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Measurement: The device's software automatically segments the retinal layers and calculates the average retinal thickness within the central 1mm diameter subfield of the ETDRS grid. This value is recorded as the CST in microns (µm).
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Analysis: Changes in CST from baseline are used to assess the anatomical response to treatment. Reductions in CST indicate a decrease in macular edema.
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References
- 1. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. precision-vision.com [precision-vision.com]
- 3. In Vitro Three-Dimensional Sprouting Assay of Angiogenesis Using Mouse Embryonic Stem Cells for Vascular Disease Modeling and Drug Testing [app.jove.com]
- 4. Surface plasmon resonance (SPR) analysis of scFv antibody binding affinity [bio-protocol.org]
- 5. Frontiers | Ocular pharmacokinetics of intravitreal conbercept in a rabbit model following retinal scatter laser photocoagulation [frontiersin.org]
- 6. Video: Use of Rabbit Eyes in Pharmacokinetic Studies of Intraocular Drugs [jove.com]
- 7. Binding Affinity Measurement of Antibodies from Crude Hybridoma Samples by SPR [en.bio-protocol.org]
- 8. Competitive ELISA-based screening of plant derivatives for the inhibition of VEGF family members interaction with vascular endothelial growth factor receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eyeknow.co.uk [eyeknow.co.uk]
- 10. tvst.arvojournals.org [tvst.arvojournals.org]
- 11. Clinical applications of spectral domain optical coherence tomography in retinal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Binding Affinity Measurement of Antibodies from Crude Hybridoma Samples by SPR [bio-protocol.org]
- 13. frontiersin.org [frontiersin.org]
- 14. KinExA Technology - Sapidyne [sapidyne.com]
- 15. meritcro.com [meritcro.com]
